molecular formula C11H19NO B13352590 4-((Tetrahydrofuran-2-yl)methylene)azepane

4-((Tetrahydrofuran-2-yl)methylene)azepane

Cat. No.: B13352590
M. Wt: 181.27 g/mol
InChI Key: HZFNTXQGMUNJHQ-MDZDMXLPSA-N
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Description

4-((Tetrahydrofuran-2-yl)methylene)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methylene)azepane typically involves the reaction of azepane with tetrahydrofuran derivatives under specific conditions. One common method is the condensation reaction between azepane and tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methylene)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated azepane compounds.

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)methylene)azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methylene)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydrofuran-2-ylmethoxy)benzamide
  • 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine

Uniqueness

4-((Tetrahydrofuran-2-yl)methylene)azepane is unique due to its combination of a seven-membered azepane ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(4E)-4-(oxolan-2-ylmethylidene)azepane

InChI

InChI=1S/C11H19NO/c1-3-10(5-7-12-6-1)9-11-4-2-8-13-11/h9,11-12H,1-8H2/b10-9+

InChI Key

HZFNTXQGMUNJHQ-MDZDMXLPSA-N

Isomeric SMILES

C1CC(OC1)/C=C/2\CCCNCC2

Canonical SMILES

C1CC(OC1)C=C2CCCNCC2

Origin of Product

United States

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